molecular formula C13H10FNO2 B14572254 1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 61680-35-1

1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one

Cat. No.: B14572254
CAS No.: 61680-35-1
M. Wt: 231.22 g/mol
InChI Key: JLAPFGGNFZUZNZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is a synthetic organic compound that features a fluorophenyl group and a pyridinyl ketone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-pyridone.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one depends on its specific biological target. It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group can enhance binding affinity, while the pyridinyl ketone moiety can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

Properties

CAS No.

61680-35-1

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone

InChI

InChI=1S/C13H10FNO2/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15(12)17/h1-8H,9H2

InChI Key

JLAPFGGNFZUZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)CC(=O)C2=CC=C(C=C2)F)[O-]

Origin of Product

United States

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